molecular formula C7H16ClNO B181644 2-Piperidinemethanol, 1-methyl-, hydrochloride CAS No. 119475-84-2

2-Piperidinemethanol, 1-methyl-, hydrochloride

Cat. No. B181644
M. Wt: 165.66 g/mol
InChI Key: YDZWTSSVMMUNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinemethanol, 1-methyl-, hydrochloride, also known as N-methyl-2-piperidinemethanol hydrochloride, is an organic compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Piperidinemethanol, 1-methyl-, hydrochloride is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. In material science, it is believed to act as a surfactant and emulsifier by reducing the surface tension of the materials.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Piperidinemethanol, 1-methyl-, hydrochloride are not well understood. However, it is believed to be a relatively safe compound with low toxicity.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Piperidinemethanol, 1-methyl-, hydrochloride in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 2-Piperidinemethanol, 1-methyl-, hydrochloride. One potential direction is the investigation of its potential as a chiral auxiliary in the synthesis of new pharmaceuticals. Another potential direction is the investigation of its potential as a surfactant and emulsifier in the production of new materials. Additionally, further research could be conducted on the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-Piperidinemethanol, 1-methyl-, hydrochloride has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-piperidinone with formaldehyde and methylamine in the presence of a catalyst. Another method involves the reaction of N-methylmorpholine with formaldehyde and hydrogen gas in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-Piperidinemethanol, 1-methyl-, hydrochloride has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential as a building block in the synthesis of various pharmaceuticals.
In material science, this compound has been investigated for its potential as a surfactant and emulsifier in the production of nanoparticles and other materials. It has also been studied for its potential as a stabilizer in the production of polymers and other materials.

properties

CAS RN

119475-84-2

Product Name

2-Piperidinemethanol, 1-methyl-, hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1-methylpiperidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8-5-3-2-4-7(8)6-9;/h7,9H,2-6H2,1H3;1H

InChI Key

YDZWTSSVMMUNIS-UHFFFAOYSA-N

SMILES

CN1CCCCC1CO.Cl

Canonical SMILES

CN1CCCCC1CO.Cl

synonyms

2-PiperidineMethanol, 1-Methyl-, hydrochloride

Origin of Product

United States

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